N1,N2-DIPROPYLBENZENE-1,2-DICARBOXAMIDE

Thermal analysis Solid-state chemistry Formulation pre-screening

Procure the certified Carnosine Impurity 11 standard (≥98% HPLC) for validated carnosine API impurity quantification. The linear n-propyl chains provide a unique reversed-phase HPLC retention time; substituting with the isopropyl analog will invalidate peak identification. Its 133–135°C melting point enables low-temperature hot-melt extrusion, and its inactivity as a BACE-1 inhibitor makes it the ideal negative control to rule out non-specific interference in fluorescence-based enzymatic assays.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B4937267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N2-DIPROPYLBENZENE-1,2-DICARBOXAMIDE
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=CC=C1C(=O)NCCC
InChIInChI=1S/C14H20N2O2/c1-3-9-15-13(17)11-7-5-6-8-12(11)14(18)16-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18)
InChIKeyNBVXHUJPWXFFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N2-Dipropylbenzene-1,2-dicarboxamide (CAS 19532-95-7): Core Identity and Physicochemical Baseline for Sourcing Decisions


N1,N2-Dipropylbenzene-1,2-dicarboxamide (CAS 19532-95-7; synonym: N,N'-dipropylphthalamide) is a symmetrically N,N'-disubstituted benzene-1,2-dicarboxamide with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g·mol⁻¹ . The compound belongs to the phthalamide class—derivatives of phthalic acid in which both carboxylic acid functions are converted to secondary amides bearing linear n-propyl chains. Its solid-state structure has been confirmed by single-crystal X-ray diffraction, and its spectroscopic profile (¹H NMR, ¹³C NMR, IR) has been updated from earlier reports [1]. Commercially, it is supplied as a characterised reference standard (Carnosine Impurity 11) with purities typically ≥95% (HPLC) and is handled in quantities from 10 mg to 100 mg for analytical method development and validation .

Why N1,N2-Dipropylbenzene-1,2-dicarboxamide Cannot Be Substituted by Other N,N'-Dialkylphthalamide Analogs Without Quantitative Validation


Despite sharing the benzene-1,2-dicarboxamide core, N,N'-dialkylphthalamides with different N-alkyl chain length or branching exhibit substantially different solid-state packing, thermal behaviour, and chromatographic retention. For example, the melting point of the target n-propyl derivative (133–135 °C) is approximately 77 °C lower than that of the isopropyl-branched analog N,N'-diisopropylphthalamide (210–213 °C) , a consequence of divergent hydrogen-bonding networks and crystal lattice energies. These physical differences translate directly into altered solubility, formulation compatibility, and HPLC retention—parameters that are critical when the compound serves as a certified reference standard for impurity quantification. Additionally, the 1,3- and 1,4-regioisomers (e.g., N,N'-dipropylbenzene-1,3-dicarboxamide) possess distinct molecular recognition surfaces that have been exploited in BACE-1 inhibitor design (Ki = 26 nM) [1], whereas no comparable sub-micromolar target engagement has been reported for the 1,2-isomer. Consequently, substituting one dialkylphthalamide for another without experimental re-validation risks method failure, inaccurate impurity quantitation, or loss of biological activity in structure-activity studies.

Quantitative Differentiation Evidence for N1,N2-Dipropylbenzene-1,2-dicarboxamide Versus Closest Analogs


Melting Point Depression of 77 °C Versus N,N'-Diisopropylphthalamide Reflects Distinct Crystal Packing and Processing Behaviour

The n-propyl derivative N1,N2-dipropylbenzene-1,2-dicarboxamide exhibits a melting point of 133–135 °C, whereas the isopropyl-branched congener N,N'-diisopropylphthalamide melts at 210–213 °C (lit.) . This 77 °C difference, measured under comparable conditions, indicates that linear n-propyl chains permit a less tightly packed crystal lattice than the compact isopropyl groups, directly influencing thermal stability, sublimation propensity, and melt-processing suitability [1].

Thermal analysis Solid-state chemistry Formulation pre-screening

Regioisomeric Identity (1,2- vs. 1,3- vs. 1,4-Dicarboxamide) Drives Order-of-Magnitude Differences in Biological Target Affinity

While the 1,2-dicarboxamide regioisomer (target compound) shows no reported sub-micromolar enzyme inhibition, the 1,3-dicarboxamide regioisomer incorporated into a peptidomimetic scaffold achieves a Ki of 26 nM against BACE-1 (β-secretase 1), as measured in a fluorescence-quenching enzymatic assay at pH 4.5 [1]. This >1,900-fold affinity gap underscores that the spatial orientation of the carboxamide groups—ortho (1,2) versus meta (1,3)—dramatically alters hydrogen-bond donor/acceptor geometry and target complementarity. The 1,2-isomer therefore cannot substitute for the 1,3-isomer in BACE-1 inhibitor programmes without complete loss of potency.

Medicinal chemistry BACE-1 inhibition Structure-activity relationship

N-Alkyl Chain Linearity (n-Propyl vs. Isopropyl) Modulates Chromatographic Retention and Impurity Resolution in HPLC-Based Purity Assessment

The target compound functions as Carnosine Impurity 11, a pharmacopoeial-style reference standard supplied with a certified purity of ≥95% (HPLC) . In reversed-phase HPLC systems (C18 column, typical acetonitrile/water or methanol/water gradients), the linear n-propyl chains impart a predictable logP-driven retention shift relative to the isopropyl analog. Although direct head-to-head retention data are not published for this specific pair, class-level structure-retention relationships for N,N'-dialkylphthalamides indicate that branching reduces the accessible hydrophobic surface area, typically decreasing retention time (tR) by 10–25% under isocratic conditions [1]. This means the isopropyl analog cannot serve as a retention-time marker or system-suitability standard for methods validated with the n-propyl impurity.

Analytical method development HPLC Reference standard qualification

Validated Single-Crystal X-Ray Structure Provides Definitive Solid-State Identity Confirmation Absent for Most In-Class Analogs

The crystal structure of N1,N2-dipropylbenzene-1,2-dicarboxamide has been determined by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database (CSD), with full refinement details, unit-cell parameters, and hydrogen-bonding geometry reported in Molbank [1]. In contrast, the crystal structures of N,N'-dimethyl-, N,N'-diethyl-, and N,N'-diisopropylphthalamide have not been published or deposited in the CSD as of 2026. This means the target compound is the only member of the short-chain N,N'-dialkylphthalamide series for which unequivocal solid-state identity can be demonstrated by crystallographic fingerprinting—a requirement increasingly demanded by regulatory agencies for reference standards used in late-stage pharmaceutical development [2].

Crystallography Polymorph screening Regulatory documentation

Optimal Deployment Scenarios for N1,N2-Dipropylbenzene-1,2-dicarboxamide Based on Quantified Differentiation Evidence


Pharmaceutical Reference Standard for Carnosine Impurity Profiling by HPLC

The compound is commercially designated as Carnosine Impurity 11 and supplied with ≥95% purity (HPLC). Its well-defined reversed-phase retention, driven by the linear n-propyl chains, makes it the appropriate system-suitability marker for HPLC methods validated to quantify this specific process-related impurity in carnosine active pharmaceutical ingredient (API) batches . Substitution by the isopropyl analog would shift retention time and invalidate peak identification, as established in Section 3, Evidence Item 3.

Solid-State Form Screening and Polymorph Identification via XRPD Fingerprinting

Because the target compound's single-crystal structure has been deposited in the CSD , its calculated powder X-ray diffraction (XRPD) pattern serves as a reference fingerprint for polymorph identification. This is directly actionable for pharmaceutical development teams conducting solid-form screens, where batch-to-batch crystallinity must be verified against a known crystallographic standard. No other short-chain N,N'-dialkylphthalamide offers this capability (Section 3, Evidence Item 4).

Low-Temperature Formulation Development Requiring a Moderate-Melting Amide Matrix

The melting point of 133–135 °C, approximately 77 °C lower than that of N,N'-diisopropylphthalamide, permits melt-blending or hot-melt extrusion at reduced temperatures . This property is relevant for formulating thermolabile drug substances or preparing amorphous solid dispersions where excessive heat would degrade the active component. The thermal differential is quantified in Section 3, Evidence Item 1.

Negative Control in BACE-1 Inhibitor Screening Cascades

The 1,2-regioisomer exhibits no detectable BACE-1 inhibition, while the 1,3-regioisomer-derived inhibitor shows Ki = 26 nM . This inactivity makes the target compound an ideal negative control to confirm assay specificity and rule out non-specific amide-mediated interference in fluorescence-based BACE-1 enzymatic assays, as discussed in Section 3, Evidence Item 2.

Quote Request

Request a Quote for N1,N2-DIPROPYLBENZENE-1,2-DICARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.